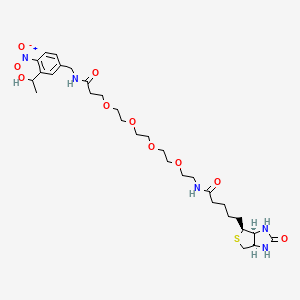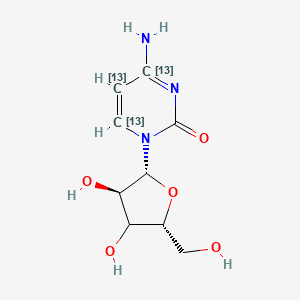
PC-Biotin-PEG4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PC-Biotin-PEG4 is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is used for biotinylation, which is the process of attaching biotin to proteins, antibodies, or other molecules. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing the stability of the labeled proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4 is typically synthesized by reacting biotin with a PEG4 linker. The reaction involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups in proteins or other molecules. The reaction is carried out in a pH 7-9 buffer, such as phosphate-buffered saline (PBS), and the NHS ester is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The product is then purified using techniques such as dialysis or desalting to remove any unreacted reagents .
Chemical Reactions Analysis
Types of Reactions
PC-Biotin-PEG4 undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: NHS esters, primary amines, pH 7-9 buffers (e.g., PBS), DMSO, DMF.
Click Reactions: Copper catalysts, azide-containing molecules, appropriate solvents.
Major Products Formed
Substitution Reactions: Biotinylated proteins or other biotinylated molecules.
Click Reactions: Triazole-linked biotinylated molecules.
Scientific Research Applications
PC-Biotin-PEG4 has a wide range of applications in scientific research:
Mechanism of Action
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure and function, used for biotinylation of proteins and other molecules.
Biotin-PEG4-Alkyne: Contains an alkyne group for click chemistry applications.
Biotin-PEG4-1,8-Naphthalimide: A derivative with dual targeting of ferroptosis and DNA, used as an antitumor agent.
Uniqueness
PC-Biotin-PEG4 is unique due to its combination of biotin and a PEG4 spacer arm, which imparts water solubility and reduces aggregation. This makes it particularly useful for biotinylation of proteins and other molecules that require enhanced solubility and stability .
Properties
Molecular Formula |
C30H47N5O10S |
|---|---|
Molecular Weight |
669.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
InChI Key |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
Isomeric SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)


![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)

![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13725519.png)



![(R)-8-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725547.png)


